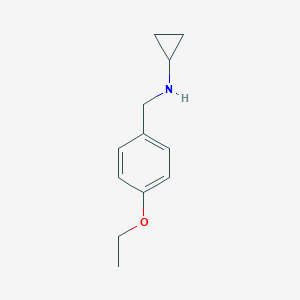
N-(4-ethoxybenzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-(4-ethoxybenzyl)cyclopropanamine typically involves the reaction of 4-ethoxybenzyl chloride with cyclopropanamine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
化学反应分析
N-(4-ethoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:
科学研究应用
N-(4-ethoxybenzyl)cyclopropanamine has been studied for its role in drug development, particularly as a selective serotonin reuptake inhibitor (SSRI) . Clinical trials have shown promising results, with the compound demonstrating efficacy in the treatment of depression and other mood disorders . Additionally, it has applications in environmental research for the removal of pollutants and in industrial research for the synthesis of various chemical intermediates .
作用机制
The mechanism of action of N-(4-ethoxybenzyl)cyclopropanamine involves its interaction with the serotonin transporter (SERT) in the brain . By inhibiting the reuptake of serotonin, the compound increases the levels of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression . The molecular targets and pathways involved include the serotonin transporter and various downstream signaling pathways .
相似化合物的比较
N-(4-ethoxybenzyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)cyclopropanamine: This compound has a methoxy group instead of an ethoxy group, which may result in different pharmacological properties.
N-(4-chlorobenzyl)cyclopropanamine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
N-(4-fluorobenzyl)cyclopropanamine: The fluorine atom can enhance the compound’s stability and lipophilicity.
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties .
生物活性
N-(4-Ethoxybenzyl)cyclopropanamine, a cyclopropane derivative with a 4-ethoxybenzyl substituent, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's rigidity and reactivity.
- 4-Ethoxybenzyl Group : This aromatic moiety enhances lipophilicity and may influence interactions with biological targets.
The molecular formula is C12H17N with a molecular weight of approximately 189.30 g/mol. The compound's structure allows it to engage in various interactions with biological macromolecules, which is critical for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other cellular pathways. The amine group facilitates hydrogen bonding and ionic interactions, potentially influencing receptor activity and enzyme functions.
Key Mechanisms Include:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting pathways related to mood regulation and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it might inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
In Vitro Studies
Recent research has highlighted the compound's potential in various biological assays:
- Neurotransmitter Interaction : Studies indicate that this compound exhibits affinity for serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.
- Antimicrobial Activity : Initial tests have shown moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent.
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin activity | |
| Antimicrobial Effects | Moderate inhibition of bacteria |
Case Studies
-
Case Study on Neuropharmacology :
- A study assessed the effects of this compound on rat models exhibiting depressive-like behaviors. The compound demonstrated significant improvement in behavioral scores when administered over a two-week period.
- Results indicated enhanced serotonin levels in the prefrontal cortex, correlating with behavioral changes.
-
Antimicrobial Efficacy Evaluation :
- In vitro testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting potential as a therapeutic agent against resistant bacterial strains.
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing safety and efficacy.
- Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans, particularly for psychiatric disorders and infections.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,2,5-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCRSKQQBITOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405975 |
Source


|
| Record name | N-(4-ethoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892571-13-0 |
Source


|
| Record name | N-(4-ethoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














